Mangostanol

Descripción general

Descripción

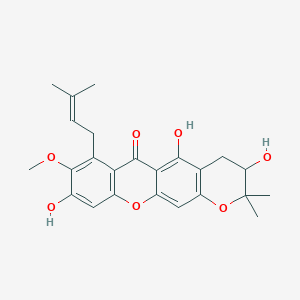

Mangostanol es un derivado de xantona que se encuentra en el pericarpio del fruto del mangostán (Garcinia mangostana). Este compuesto es conocido por sus diversas actividades farmacológicas, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas . This compound es uno de los muchos compuestos bioactivos que contribuyen a los beneficios medicinales del mangostán.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El mangostanol se puede sintetizar mediante varios métodos, incluida la extracción de fuentes naturales y la síntesis química. Un método común implica la extracción de xantonas del pericarpio de Garcinia mangostana utilizando solventes como cloroformo y metanol . Los extractos se purifican luego para aislar el this compound.

Métodos de producción industrial: La producción industrial de this compound generalmente implica procesos de extracción a gran escala. La extracción por molienda de bolas (BME) se ha identificado como un método eficiente y ecológico para extraer xantonas, incluido el this compound, del pericarpio del mangostán . Este método ofrece ventajas como un tiempo de extracción más corto, mayor rendimiento y menor costo.

Análisis De Reacciones Químicas

Structural Characteristics of Mangostanol

This compound (C₂₄H₂₈O₅) is a tetracyclic xanthone derivative with a hydroxylated aromatic core, prenyl side chains, and a unique dihydroxy substitution pattern (Table 1) . Its structure enables diverse chemical transformations, including oxidation, cyclization, and enzymatic glycosylation.

Table 1: Key Structural Features of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₂₄H₂₈O₅ |

| Core Structure | Tetracyclic xanthone with hydroxyl groups |

| Side Chains | Prenyl and methyl substituents |

| Bioactive Sites | C-3, C-6 hydroxyl groups; C-8 prenyl group |

Cyclization Reactions

This compound derivatives are synthesized via acid-catalyzed cyclization. For example, under HCl/MeOH conditions, this compound undergoes ring closure to form pyranoxanthones, enhancing antimicrobial activity .

Prenylation and Oxidation

Prenyl side chains are critical for reactivity:

- Oxidation : this compound’s prenyl groups are oxidized to epoxides or ketones using mCPBA (meta-chloroperbenzoic acid) .

- Demethylation : Boron tribromide selectively removes methyl groups at C-3 or C-6, yielding polyhydroxylated analogs .

Table 2: Synthetic Pathways for this compound Derivatives

Fungal Biotransformation

Aspergillus niger mediates regioselective hydroxylation at C-4 and C-5 positions, producing metabolites with improved antioxidant activity (IC₅₀ = 62 ppm) .

Glycosylation

Horseradish peroxidase catalyzes glycosylation at C-3 hydroxyl, increasing water solubility while retaining cholinesterase inhibitory effects (IC₅₀ = 0.90 µg/mL for AChE) .

Fragmentation and Stability Studies

LC-MS/MS analysis reveals this compound’s fragmentation pattern under electrospray ionization:

- Primary fragments : m/z 353 (loss of prenyl group) and m/z 315 (demethylation) .

- Stability : Degrades in alkaline conditions (pH > 9) via hydroxyl group oxidation .

Figure 1: Fragmentation Pathways of this compound

textThis compound (M⁺ = 396) ├── Loss of C₅H₈ (m/z 353) └── Demethylation → m/z 315

Pharmacological Implications of Reactivity

Aplicaciones Científicas De Investigación

Biological Activities

Mangostanol is recognized for its significant biological properties that contribute to its therapeutic potential. Key activities include:

- Antioxidant Properties : this compound exhibits strong antioxidant activity, which helps mitigate oxidative stress by scavenging free radicals. This effect is crucial in preventing cellular damage associated with aging and various diseases .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Studies have demonstrated its effectiveness against various cancer types, including colon and leukemia cells .

Cancer Treatment

This compound's anticancer properties have been extensively studied. It has been found to:

- Inhibit tumor growth in animal models of colon cancer by reducing aberrant crypt foci and tumor volume .

- Induce apoptosis in human leukemia cell lines through mitochondrial dysfunction and caspase activation .

Neuroprotection

This compound has shown potential in protecting neuronal cells from oxidative damage:

- It may enhance memory and cognitive function by protecting against oxidative stress-induced neurotoxicity .

- The compound's ability to modulate signaling pathways related to cell survival further supports its neuroprotective effects .

Skin Health

Recent studies highlight this compound's protective effects on skin cells:

- It prevents oxidative damage in keratinocytes, suggesting potential applications in cosmeceuticals aimed at skin aging .

- The compound's efficacy in reducing intracellular reactive oxygen species (ROS) positions it as a beneficial ingredient in skincare formulations .

Case Studies

Several studies have documented the effects of this compound across different applications:

Mecanismo De Acción

El mangostanol ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: El this compound reduce la generación de especies reactivas de oxígeno (ROS) intracelulares, previniendo el daño oxidativo.

Actividad antiinflamatoria: Inhibe la activación de las vías inflamatorias, incluida la vía del factor nuclear-kappa B (NF-κB).

Actividad anticancerígena: El this compound induce la apoptosis en las células cancerosas al activar las proteínas proapoptóticas e inhibir las proteínas antiapoptóticas.

Comparación Con Compuestos Similares

El mangostanol es único entre los derivados de xantona debido a su perfil farmacológico específico. Compuestos similares incluyen:

Alfa-mangostina: Conocido por sus potentes actividades antioxidantes y anticancerígenas.

Gamma-mangostina: Exhibe fuertes propiedades antiinflamatorias y antibacterianas.

Mangostina: Otro derivado de xantona con efectos protectores contra el daño oxidativo.

El this compound se destaca por su perfil equilibrado de actividades antioxidantes, antiinflamatorias y anticancerígenas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.

Actividad Biológica

Mangostanol, a compound derived from the tropical fruit Garcinia mangostana (commonly known as mangosteen), has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its antioxidant, anti-inflammatory, anticancer, and antibacterial properties. The data presented includes case studies and relevant research findings.

Overview of this compound

This compound is a xanthone, a type of polyphenolic compound found in the pericarp of mangosteen. Xanthones are known for their potent biological activities, including antioxidant effects, which play a crucial role in mitigating oxidative stress-related diseases.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative damage. Research indicates that this compound can effectively reduce reactive oxygen species (ROS) levels in human keratinocytes exposed to oxidative stress. In a study, pretreatment with this compound at concentrations as low as 10 µM resulted in a significant decrease in ROS production and improved cell viability following hydrogen peroxide exposure .

Table 1: Antioxidant Effects of this compound

| Concentration (µM) | ROS Reduction (%) | Cell Viability (%) |

|---|---|---|

| 1.25 | 10.5 | 97.90 |

| 5 | 15.3 | 93.81 |

| 10 | 28.5 | 104.18 |

| 20 | 35.0 | 100.18 |

| 40 | 30.0 | 96.09 |

Anti-Inflammatory Effects

This compound has shown potential in modulating inflammatory responses. Studies indicate that it can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases . The compound's ability to downregulate these cytokines suggests its potential use in treating conditions characterized by chronic inflammation.

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity against various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of key signaling pathways involved in cell cycle regulation.

Case Study: Effects on Cancer Cell Lines

In vitro studies have shown that this compound can significantly reduce the viability of cancer cells:

- Murine Mammary Adenocarcinoma (BJMC3879) : Treatment with this compound at a concentration of 8 µM resulted in apoptosis induction and cell cycle arrest.

- Human Prostate Carcinoma (PC3) : At concentrations ranging from 2.5 to 15 µM, this compound suppressed cell viability and colony formation while activating apoptotic pathways .

Table 2: Anticancer Activity of this compound

| Cell Line | Concentration (µM) | Outcome |

|---|---|---|

| BJMC3879 | 8 | Induction of apoptosis |

| PC3 | 2.5 - 15 | Suppressed viability |

| COLO205 | 30 | Induction of apoptosis |

Antibacterial Activity

This compound also exhibits antibacterial properties against various pathogens, including Staphylococcus aureus and Propionibacterium acnes. In vitro studies have shown that extracts containing this compound can inhibit bacterial growth effectively.

- Study Findings : An extract containing α-mangostin (a related compound) demonstrated MIC values indicating strong antibacterial activity against multiple strains .

Table 3: Antibacterial Effects of this compound Extracts

| Bacterial Strain | MIC (µg/mL) | Outcome |

|---|---|---|

| Staphylococcus aureus | 7.8 - 31.25 | Inhibition of growth |

| Propionibacterium acnes | <1 | Significant growth inhibition |

Propiedades

IUPAC Name |

3,5,9-trihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-11(2)6-7-12-19-16(9-14(25)23(12)29-5)30-17-10-15-13(21(27)20(17)22(19)28)8-18(26)24(3,4)31-15/h6,9-10,18,25-27H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMPFWGUVNEDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C(C4)O)(C)C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318291 | |

| Record name | Mangostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184587-72-2 | |

| Record name | Mangostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184587-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mangostanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mangostanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Mangostanol and where is it found?

A1: this compound is a prenylated xanthone primarily isolated from the pericarp (fruit hull), stem, and roots of the mangosteen tree (Garcinia mangostana L.), a tropical fruit tree native to Southeast Asia. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C24H26O6 and a molecular weight of 410.47 g/mol. []

Q3: What are the primary biological activities reported for this compound?

A3: Research suggests this compound exhibits several noteworthy biological activities, including:

- Cytotoxicity: Demonstrates activity against various cancer cell lines, including CEM-SS, HL-60, and CHAGO-K1. [, , , ]

- Antibacterial activity: Shows moderate activity against certain bacterial strains like Bacillus subtilis. []

- Antiangiogenic activity: Inhibits the formation of blood vessels, suggesting potential applications in treating angiogenesis-related diseases. []

- Inhibition of xanthine oxidase: Exhibits potential for managing hyperuricemia by inhibiting the enzyme responsible for uric acid production. []

Q4: What is known about the mechanism of action of this compound in relation to its anticancer activity?

A4: While the precise mechanism of action remains under investigation, research suggests that this compound might exert its anticancer effects through multiple pathways. Some studies indicate it could potentially inhibit the interaction between Advanced Glycation End-products (AGEs) and their receptor (RAGE), thereby interfering with pathways implicated in inflammation and tumor progression. []

Q5: How does the structure of this compound relate to its biological activity?

A5: Structure-activity relationship (SAR) studies on this compound and related xanthones suggest that the prenyl groups play a crucial role in their biological activities, particularly cytotoxicity. Modifications to these groups can significantly impact potency and selectivity. [, ]

Q6: Have any computational studies been conducted on this compound?

A6: Yes, computational chemistry studies have been employed to investigate this compound's potential as an inhibitor.

- Molecular docking simulations: These studies assessed this compound's binding affinity to specific targets like the β-OG pocket in the dengue virus envelope, suggesting its potential as an antiviral agent. []

- QSAR models: These models correlate this compound's structure to its biological activity, providing insights for developing more potent analogs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.